![molecular formula C11H19N3OS B402883 3-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]butanamide CAS No. 331819-06-8](/img/structure/B402883.png)
3-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]butanamide is a compound belonging to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicine, agriculture, and industry. The unique structure of this compound makes it a compound of interest for researchers aiming to develop new therapeutic agents and industrial chemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]butanamide typically involves the reaction of isobutylamine with 2-isovaleroyl-1,3,4-thiadiazole. The reaction is carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like triethylamine. The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance the efficiency and reproducibility of the production process.
化学反応の分析
Types of Reactions
3-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halogens, electrophiles; reactions are conducted in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amine derivatives
Substitution: Substituted thiadiazole derivatives
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its antimicrobial and antifungal properties, showing potential as a therapeutic agent against various pathogens.
Medicine: Explored for its potential as an anticancer agent, with studies indicating its ability to inhibit the growth of certain cancer cell lines.
Industry: Utilized in the development of new materials and as a component in the formulation of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 3-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]butanamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as protein kinases, by binding to their active sites. This inhibition disrupts key cellular processes, leading to the observed biological effects. Additionally, the compound’s lipophilic nature allows it to easily penetrate cell membranes, enhancing its efficacy.
類似化合物との比較
3-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]butanamide can be compared with other 1,3,4-thiadiazole derivatives, such as:
N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]hexanamide: Known for its antimicrobial properties.
N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide: Exhibits potential anticancer activity by inhibiting lipoxygenase.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for further research and development.
特性
CAS番号 |
331819-06-8 |
|---|---|
分子式 |
C11H19N3OS |
分子量 |
241.36g/mol |
IUPAC名 |
3-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]butanamide |
InChI |
InChI=1S/C11H19N3OS/c1-7(2)5-9(15)12-11-14-13-10(16-11)6-8(3)4/h7-8H,5-6H2,1-4H3,(H,12,14,15) |
InChIキー |
GFYWEGWVHUWPKP-UHFFFAOYSA-N |
SMILES |
CC(C)CC1=NN=C(S1)NC(=O)CC(C)C |
正規SMILES |
CC(C)CC1=NN=C(S1)NC(=O)CC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



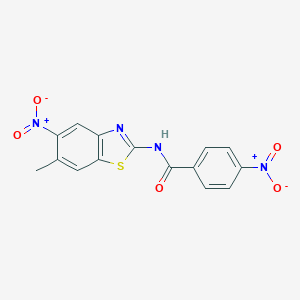
![1-(2,4-dibromophenyl)-5-(2-methoxyphenyl)-3-[2-(2-methoxyphenyl)vinyl]-4,5-dihydro-1H-pyrazole](/img/structure/B402805.png)
![4-(Benzyloxy)benzaldehyde [4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B402806.png)
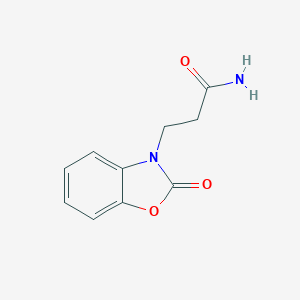

![N-(4-{4-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-5-oxo-4,5-dihydro-1,3-oxazol-2-yl}phenyl)acetamide](/img/structure/B402811.png)
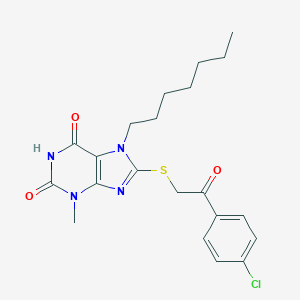
![4-[4-(Dimethylamino)benzylidene]-1-phenyl-3,5-pyrazolidinedione](/img/structure/B402813.png)
![7-[4-(dimethylamino)benzylidene]-3-phenyl-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B402816.png)
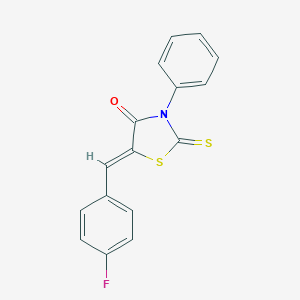
![N-[5-(4-Methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B402819.png)
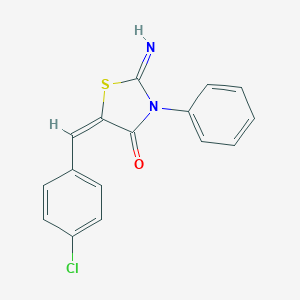
![N-(2,4-Dimethoxy-phenyl)-2-(3-nitro-[1,2,4]triazol-1-yl)-acetamide](/img/structure/B402821.png)
